molecular formula C15H16N2O3S B2518984 N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034621-37-7

N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No. B2518984
CAS RN: 2034621-37-7
M. Wt: 304.36
InChI Key: ICIFKDCUUPYEPX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, commonly referred to as FTN or compound 2, is a novel small molecule that has gained attention in the scientific community for its potential applications in the field of medicine. FTN is a nicotinamide derivative that has shown promise as a therapeutic agent due to its unique chemical structure and mechanism of action.

Scientific Research Applications

Catalytic Activity in Organic Synthesis

One study highlights the effectiveness of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) as a bidentate ligand promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This catalysis facilitates the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines, underscoring the compound's role in synthesizing pharmaceutically important building blocks (Bhunia, Kumar, & Ma, 2017).

Bio-Based Building Blocks

Research into furan carboxylic acids, derived from 5-hydroxymethylfurfural (HMF), proposes an innovative dual-enzyme cascade system for synthesizing 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA). These compounds serve as promising biobased building blocks in pharmaceutical and polymer industries, showcasing the versatility of furan derivatives in sustainable chemistry (Jia, Zong, Zheng, & Li, 2019).

Antiprotozoal Activity

The synthesis of 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine from nicotinic acid derivatives indicates its potent antiprotozoal activity against Trypanosoma b.rhodesiense and Plasmodium falciparum. This suggests its potential in developing treatments for diseases like sleeping sickness and malaria, highlighting the medicinal applications of such compounds (Ismail, Brun, Easterbrook, Tanious, Wilson, & Boykin, 2003).

Chemical Conversion and Derivative Synthesis

The compound's structural motif is involved in various chemical conversion processes, such as the synthesis of nicotinamide derivatives that have implications for understanding metabolic pathways and developing novel therapeutic agents. For instance, studies on nicotinamide's conversion to N-methyl-2-pyridone derivatives by methylation and oxidation offer insights into its metabolic significance and potential therapeutic uses (Holman & Wiegand, 1948).

Herbicidal Applications

Nicotinic acid derivatives have been explored for their herbicidal activity, with some N-(arylmethoxy)-2-chloronicotinamides exhibiting promising results against various plant species. This demonstrates the potential of these compounds in agricultural applications, providing a basis for developing new herbicides (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-14(17-9-11-3-2-7-19-11)13-4-1-6-16-15(13)20-12-5-8-21-10-12/h1-4,6-7,12H,5,8-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIFKDCUUPYEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=C(C=CC=N2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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